4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
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Overview
Description
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a useful research compound. Its molecular formula is C14H14F3N3 and its molecular weight is 281.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : The compound 4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a derivative of aniline and has been a subject of study due to its potential applications in various fields. Yang Shijing (2013) synthesized a similar compound, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, as an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013). Mi-Kyoung Jin et al. (2020) designed and synthesized compounds with a donor-acceptor structure using triphenylamine as a donor and indazole, pyrazole, and/or triazole as acceptors. These compounds were found to have good thermal and morphological stabilities and high photoluminescence quantum yields, indicating their potential use in organic light-emitting diodes (OLEDs) (Mi-Kyoung Jin et al., 2020).
Structural Analysis : The effect of substituting a hydrogen atom with a fluorine atom on the supramolecular structure of NH-indazoles, including compounds similar to this compound, has been studied by J. Teichert et al. (2007). The study involved X-ray crystallography and multinuclear magnetic resonance spectroscopy, revealing how these substitutions influence the crystal and molecular structure of NH-indazoles (J. Teichert et al., 2007).
Fluorescence and Radical Scavenging Activity : A study by J. Palaniraja et al. (2016) described the metal-free regioselective synthesis of pyrimido-fused indazoles with nitrogen ring junction motifs. These compounds exhibited fluorescence properties and free radical scavenging activity, suggesting their potential in various applications including medicinal chemistry and material science (J. Palaniraja et al., 2016).
Electrochemical Properties : M. Coates et al. (2012) explored the use of 4-azidoaniline, a compound structurally similar to this compound, for functionalizing conductive surfaces. The study compared various approaches combining "click" chemistry and electrochemistry for anchoring functional groups on glassy carbon surfaces, indicating potential applications in materials science and sensor technology (M. Coates et al., 2012).
Mechanism of Action
Target of Action
It is believed to act as a catalyst in synthesizing other compounds .
Mode of Action
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is thought to function as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Biochemical Pathways
It’s known that the compound can induce effects on the biosynthesis of dna in various organs of rats .
Pharmacokinetics
It’s known that the compound can induce effects on the biosynthesis of dna in various organs of rats , which suggests that it can be absorbed and distributed in the body.
Result of Action
The administration of this compound initially suppressed the utilization of labeled thymidine for DNA biosynthesis in the liver, kidney, thymus, and spleen of rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)13-11-3-1-2-4-12(11)20(19-13)10-7-5-9(18)6-8-10/h5-8H,1-4,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBFJLPKLVNBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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